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Compound of Interest

Compound Name: 5-Decyne

Cat. No.: B157701

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopy data for the internal alkyne, 5-decyne. The information
herein is intended to support research, development, and quality control activities where the
characterization of this molecule is critical.

Predicted Spectroscopic Data

Due to the unavailability of experimentally derived public data, the following NMR and IR data
have been generated using validated computational prediction tools. These predictions offer a
reliable estimation of the spectroscopic characteristics of 5-decyne.

Predicted *C NMR Data

The predicted 3C NMR spectrum of 5-decyne in deuterated chloroform (CDCIs) as a solvent is
summarized in the table below. The chemical shifts (d) are reported in parts per million (ppm)
relative to tetramethylsilane (TMS).
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Carbon Atom Chemical Shift (6, ppm)
Cl/cCi10 13.9
c2/C9 225
C3/C8 31.8
ca/C7 19.1
C5/C6 80.5

Predicted *H NMR Data

The predicted *H NMR spectrum of 5-decyne in CDClIs is detailed in the following table.
Chemical shifts (8) are in ppm relative to TMS, and coupling constants (J) are in Hertz (Hz).

Chemical Shift (5, Lo Coupling Constant
Proton(s) Multiplicity
ppm) (3, Hz)
H1/H10 0.92 Triplet 7.3
H2 / H9 1.45 Sextet 7.4
H3/H8 1.38 Sextet 7.5
H4 [ H7 2.14 Triplet 7.1

Predicted IR Spectroscopy Data

The characteristic infrared absorption bands predicted for 5-decyne are presented below. The
position of the absorption is given in wavenumbers (cm™1).

Predicted Position

Functional Group Vibration Mode Intensity
(cm™)

C-H (sp3) Stretching 2850 - 3000 Medium to Strong

c=C Stretching 2100 - 2260 Weak to Medium

C-H (sp?3) Bending 1375 - 1470 Medium
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Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid alkyne
samples like 5-decyne.

13C and *H NMR Spectroscopy

Objective: To obtain high-resolution 3C and *H NMR spectra of 5-decyne.

Materials:

5-decyne sample

Deuterated chloroform (CDCIs) with 0.03% (v/v) TMS

5 mm NMR tubes

Pipettes

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

e Sample Preparation:

o Ensure the 5 mm NMR tube is clean and dry.

o Accurately weigh approximately 10-20 mg of the 5-decyne sample directly into the NMR
tube.

o Using a clean pipette, add approximately 0.6-0.7 mL of CDCls (with TMS) to the NMR
tube.

o Cap the tube and gently invert it several times to ensure the sample is completely
dissolved and the solution is homogeneous.

e Instrument Setup:
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o Insert the NMR tube into a spinner turbine and adjust the depth according to the
spectrometer's instructions.

o Place the sample in the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

e H NMR Spectrum Acquisition:

o

Load a standard one-pulse proton experiment.

[¢]

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10
ppm).

[¢]

Set the number of scans (e.g., 8-16 scans for a concentrated sample).

[¢]

Set the relaxation delay (e.g., 1-2 seconds).

[e]

Acquire the Free Induction Decay (FID).

e 13C NMR Spectrum Acquisition:

[¢]

Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

o

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 100
ppm for 5-decyne).

[¢]

Set the number of scans (e.g., 128 or more, as 13C has a low natural abundance).

[e]

Set the relaxation delay (e.g., 2 seconds).

o

Acquire the FID.
» Data Processing:

o Apply a Fourier transform to the acquired FIDs for both *H and 13C spectra.
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[e]

Phase the spectra to obtain pure absorption peaks.

o

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both spectra.

[¢]

For the 'H spectrum, integrate the peaks to determine the relative number of protons.

[¢]

Analyze the multiplicities and coupling constants in the *H spectrum.

[e]

Pick and list the peaks for both spectra.

IR Spectroscopy

Obijective: To obtain the infrared spectrum of liquid 5-decyne.
Materials:
e 5-decyne sample

e FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an
Attenuated Total Reflectance (ATR) accessory.

o Pipettes

» Acetone or other suitable volatile solvent for cleaning.
e Lens tissue.

Procedure (using Salt Plates):

e Sample Preparation:

o Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of
dry acetone and wipe gently with a lens tissue. Avoid contact with water.

o Using a clean pipette, place one to two drops of the liquid 5-decyne sample onto the
center of one salt plate.

o Carefully place the second salt plate on top of the first, allowing the liquid to spread and
form a thin, uniform film between the plates.
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e Spectrum Acquisition:

(¢]

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment to subtract any
atmospheric (COz, H20) or instrumental interference.

[¢]

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

[¢]

The data is typically collected over a range of 4000 to 400 cm~1.
o Data Processing and Cleanup:

o The spectrometer software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks in the spectrum.

o After analysis, carefully separate the salt plates.

o Clean the plates with a suitable dry solvent (e.g., acetone) and lens tissue.
o Store the clean, dry plates in a desiccator.

Visualization of Spectroscopic Features

The following diagram illustrates the logical relationship between the structural components of
5-decyne and their expected spectroscopic signals.
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Spectroscopic Features of 5-Decyne

5-Decyne Structure
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Caption: Structure-Spectra Correlations for 5-Decyne.

» To cite this document: BenchChem. [Spectroscopic Analysis of 5-Decyne: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157701#5-decyne-nmr-and-ir-spectroscopy-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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